- Picolinyl group as an efficient alcohol protecting group: cleavage with Zn(OAc)2·2H2O under a neutral conditionTetrahedron Letters, 2005, 46(31), 5143-5147,
Cas no 927-74-2 (3-Butyn-1-ol)
3-Butyn-1-ol structure
3-Butyn-1-ol Properties
Names and Identifiers
-
- 3-Butyn-1-ol
- Butynol
- (2-HYDROXYETHYL)ACETYLENE
- But-3-yn-1-ol
- 1-butyn-3-ol
- 1-Butyn-4-ol
- 2-Hydroxyethylacetylene
- 3-Butyne-1-ol
- 3-Butynol
- 3-Butynyl alcohol
- 3-Bytyn-1-ol
- 4-Hydroxy-1-butyne
- 4-hydroxy-butyne
- ethynylmethyl carbinol
- homopropargyl alcohol
- homopropargylic alcohol
- 1-Hydroxy-3-butyne
- NSC 9708
- 3-Butyn-1-yl alcohol
- 3-but-yn-1-ol
- 1-butyne-4-ol
- 3Butynyl alcohol
- bmse000362
- MFCD00002955
- But3yn1ol
- 3-Butyn-1-ol, 97%
- BCP33461
- 1-hydroxy-3-butyne
- UNII-P74L430293
- 4Hydroxy1butyne
- EINECS 213-161-9
- but-3-yne-1-ol
- STR09821
- AI3-25453
- 4-01-00-02219 (Beilstein Handbook Reference)
- F0001-2231
- CHEBI:27444
- 3-butin-1-ol
- NSC9708
- 3Butynol
- 2Hydroxyethylacetylene
- 3butyn-1-ol
- 4-butyne-1-ol
- 3-butyn-1 ol
- 1Butyn4ol
- DB-028414
- 4-hydroxybutyne
- 1-hydroxybut-3-yne
- WLN: Q3UU1
- 4-hydroxy-but-1-yne
- 3-BUTYN-1-OL
- 927-74-2
- BP-31076
- B0799
- Q223060
- DTXCID702136
- HY-W001947
- But-3-yn-1-ol;3-Butynol
- SB40659
- NS00020899
- DTXSID1022136
- BRN 0773710
- AKOS000121102
- CS-W001947
- EN300-34598
- C06146
- A844341
- NSC-9708
- HC.$.CCH2CH2OH
- P74L430293
- 3Butyne1ol
- 3-butyn-ol
- +Expand
-
- MFCD00002955
- OTJZCIYGRUNXTP-UHFFFAOYSA-N
- 1S/C4H6O/c1-2-3-4-5/h1,5H,3-4H2
- C#CCCO
- 773710
Computed Properties
- 70.04190
- 1
- 1
- 1
- 70.041865
- 5
- 47.9
- 0
- 0
- 0
- 0
- 0
- 1
- 0.1
- nothing
- 0
- 20.2
Experimental Properties
- 0.00200
- 20.23000
- n20/D 1.441(lit.)
- 128.9 °C(lit.)
- −63.6 °C (lit.)
- Fahrenheit: 96.8 ° f < br / > Celsius: 36 ° C < br / >
- Miscible with alcohols and organic solvents. Immiscible with aliphatic hydrocarbon solvents.
- Liquid
- Stable. Substances to be avoided include oxidizing agents, acids and acid anhydrides, copper and copper alloys. Flammable.
- Not determined
- 0.926 g/mL at 25 °C(lit.)
3-Butyn-1-ol Security Information
- GHS02 GHS07
- ES0710000
- 3
- 3
- S26-S36-S37/39-S16
- III
- R10; R36/37/38
- Xi
- UN 1986 3/PG 3
- H226,H315,H319,H335
- P261,P305+P351+P338
- warning
- Store long-term at 2-8°C
- III
- 10-36/37/38
- Warning
- Yes
- 3 (6.1)
3-Butyn-1-ol Customs Data
- 29052990
-
China Customs Code:
2905290000Overview:
2905290000 Other unsaturated monohydric alcohols.Regulatory conditions:nothing.VAT:17.0%.Tax refund rate:9.0%.MFN tariff:5.5%.general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2905290000 unsaturated monohydric alcohols.Supervision conditions:None.VAT:17.0%.Tax rebate rate:9.0%.MFN tariff:5.5%.General tariff:30.0%
3-Butyn-1-ol Price
3-Butyn-1-ol Synthesis
Synthetic Circuit 1
Reaction Conditions
1.1 Reagents: Zinc acetate dihydrate Solvents: Methanol , Dichloromethane ; 1.5 h, rt
Reference
Synthetic Circuit 2
Reaction Conditions
1.1 Reagents: Magnesium Catalysts: Mercuric chloride Solvents: Diethyl ether , Toluene ; rt; reflux; reflux → 40 °C; 1 h, reflux; reflux → -25 °C
1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Solvents: Diethyl ether ; -25 °C; 3 h, -25 °C; -25 °C → rt
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- Distal Alkenyl C-H Functionalization via the Palladium/Norbornene Cooperative CatalysisJournal of the American Chemical Society, 2020, 142(6), 2715-2720,
Synthetic Circuit 3
Reaction Conditions
1.1 Catalysts: Indium trichloride Solvents: Acetonitrile , Water
Reference
- A facile and chemoselective cleavage of trityl ethers by indium tribromideJournal of Chemical Research, 2001, (12), 528-529,
Synthetic Circuit 4
Reaction Conditions
1.1 Catalysts: Decaborane Solvents: Methanol
Reference
- Deprotection of tetrahydropyranyl ethers using a catalytic amount of decaboraneBulletin of the Korean Chemical Society, 2002, 23(6), 791-792,
Synthetic Circuit 5
Reaction Conditions
1.1 Catalysts: Silica , Sodium bisulfate Solvents: Methanol ; 15 min, rt
Reference
- Simple and efficient method for deprotection of tetrahydropyranyl ethers by using silica-supported sodium hydrogen sulphateChinese Journal of Chemistry, 2012, 30(5), 1189-1191,
Synthetic Circuit 6
Reaction Conditions
1.1 Catalysts: Sodium bisulfate Solvents: Dichloromethane ; 30 min, rt
Reference
- A simple, efficient, and highly selective deprotection of tert-butyldimethylsilyl (TBDMS) ethers using silica-supported sodium hydrogensulfate as a heterogeneous catalystTetrahedron Letters, 2006, 47(33), 5855-5857,
Synthetic Circuit 7
Reaction Conditions
1.1 Catalysts: Zinc triflate Solvents: Methanol ; 35 min, rt
Reference
- Zinc triflate: A mild and efficient catalyst for deprotection of tetrahydropyranyl ethersRussian Journal of General Chemistry, 2013, 83(12), 2419-2422,
Synthetic Circuit 8
Reaction Conditions
1.1 Reagents: Zinc , Ammonium chloride Solvents: Tetrahydrofuran , Water
Reference
- Total Synthesis of Pyrrolidine and Piperidine Natural Products via TMSOTf-Mediated "5/6-endo-dig" Reductive Hydroamination of Enynyl AminesOrganic Letters, 2023, 25(31), 5850-5855,
Synthetic Circuit 9
Reaction Conditions
1.1 Reagents: Sodium , Ammonia Catalysts: Ferric nitrate ; 3 h, -45 °C
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5
1.2 Reagents: Ammonium chloride Solvents: 1,4-Dioxane , Water ; -45 °C → 55 °C
1.3 Reagents: Sulfuric acid Solvents: Water ; pH 6.5
Reference
- A process for preparing chlorinated alkynes from epoxy alcohols, China, , ,
Synthetic Circuit 10
Reaction Conditions
1.1 Reagents: Potassium carbonate Solvents: Methanol ; 5.5 h, rt
Reference
- Syntheses and biological evaluation of 1,2,3-triazole and 1,3,4-oxadiazole derivatives of imatinibBioorganic & Medicinal Chemistry Letters, 2016, 26(5), 1419-1427,
Synthetic Circuit 11
Reaction Conditions
1.1 Catalysts: Pyridinium tribromide Solvents: Methanol ; 1.5 h, 0 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water
1.2 Reagents: Sodium bicarbonate Solvents: Water
Reference
- Chemoselective TBS deprotection of primary alcohols by means of pyridinium tribromide (Py·Br3) in MeOHTetrahedron Letters, 2008, 49(35), 5175-5178,
Synthetic Circuit 12
Synthetic Circuit 13
Synthetic Circuit 14
Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran ; rt; 24 h, rt
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
1.2 Reagents: Methanol
1.3 Reagents: Ammonium chloride Solvents: Water
Reference
- New synthesis methods of 3-butyn-1-olHuagong Shengchan Yu Jishu, 2006, 13(3), 16-18,
Synthetic Circuit 15
Reaction Conditions
1.1 Catalysts: Sodium Solvents: Tetrahydrofuran ; 48 h, 25 °C
1.2 Reagents: Water ; 0 °C
1.2 Reagents: Water ; 0 °C
Reference
- Lithiation of chlorodihydrofuran and chlorodihydropyran. Synthesis of acetylenic alcoholsJournal of Saudi Chemical Society, 2003, 7(1), 111-118,
Synthetic Circuit 16
Reaction Conditions
1.1 Reagents: Ethyl bromide , Magnesium Catalysts: Iodine Solvents: Tetrahydrofuran ; 0.5 h, reflux
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C
1.2 Solvents: Tetrahydrofuran ; 0.5 h, 10 °C
1.3 Solvents: Tetrahydrofuran ; 6 - 7 h, 35 - 40 °C; 2 h, 40 °C
Reference
- A practical synthesis of 3-butyn-1-olOrganic Preparations and Procedures International, 2006, 38(5), 467-469,
Synthetic Circuit 17
Synthetic Circuit 18
Reaction Conditions
1.1 Reagents: Sodium Solvents: Tetrahydrofuran
Reference
- Synthesis of terminal hydroxyalkynes. II. Synthesis of 4-alkyl-3-butyn-1-olYouji Huaxue, 1988, 8(1),,
Synthetic Circuit 19
Reaction Conditions
Reference
- A convenient synthesis of 3-butyn-1-ol and 2-methyl-3-butyn-1-olSynthetic Communications, 1976, 6(6), 461-4,
Synthetic Circuit 20
Reaction Conditions
1.1 Reagents: Sodium acetate , Oxygen Catalysts: Nickel bromide , Benzoic acid, 3,5-bis(1H-1,2,4-triazol-1-ylmethyl)-, methyl ester Solvents: Polyethylene glycol ; rt; 48 h, 1 atm, 120 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; 5 h, reflux
Reference
- Oxidative debenzylation of O-benzyl ethers in the presence of a nickel compound, alkali acetate and a triazole type pincer ligand, Spain, , ,
3-Butyn-1-ol Raw materials
- 3-bromoprop-1-yne
- Lithium acetylide(Li(C2H)) (9CI)
- Furan,4-chloro-2,3-dihydro-
- 3-Hydroxypropanal
- Benzene, [(3-butynyloxy)methyl]-
- 2-(3-Butynyloxy)tetrahydro-2H-pyran
- 2-(Chloromethyl)oxetane
- Benzene, 1,1',1''-[(3-butynyloxy)methylidyne]tris-
- Ethylene Oxide
- 2-Butyn-1-ol
- 4-(tert-Butyldimethylsilyloxy)-1-butyne
- 2-Pyridinecarboxylic acid, 3-butynyl ester
- Dimethyl (1-diazo-2-oxopropyl)phosphonate
3-Butyn-1-ol Preparation Products
3-Butyn-1-ol Suppliers
AN HUI DE XIN JIA Biomedical Co., Ltd.
Audited Supplier
(CAS:927-74-2)
LIANG JIA XIU
15269101859
lily@jndxj.com
SHANG HAI MAI RUI ER SHENG HUA Technology Co., Ltd.
Audited Supplier
(CAS:927-74-2)
HUANG JING LI
18025840623
sz@meryer.com
HU BEI YONG KUO Technology Co., Ltd.
Audited Supplier
(CAS:927-74-2)
SUN YAO
18064098002
1248580055@qq.com
sinophare biotechnology co.ltd
Audited Supplier
(CAS:927-74-2)
kaidemkong
13391093349
13331936656@qq.com
Wuhan Newgreat Chemical Co., Ltd
Audited Supplier
(CAS:927-74-2)
ZHANG JING LI
18502781673
new_great@163.com
Changsha Chemoway Imp&Exp Co.,Ltd
Audited Supplier
(CAS:927-74-2)
WU JING LI
15388971408
1761256297@qq.com
SHANG HAI YING XIN SHI YAN SHI SHE BEI Co., Ltd.
Audited Supplier
(CAS:927-74-2)
MO HANG QI
17002132182
3146474380@qq.com
3-Butyn-1-ol Related Literature
-
Cen Xiang,Yuou Teng,Chaoran Yao,Xuehui Li,Menglin Cao,Xuzhe Li,Guojun Pan,Kui Lu,Hervé Galons,Peng Yu RSC Adv., 2018,8, 15366-15371
-
Babita Aneja,Bhumika Kumar,Mohamad Aman Jairajpuri,Mohammad Abid RSC Adv., 2016,6, 18364-18406
-
4. Multitask deep learning with dynamic task balancing for quantum mechanical properties prediction†Ziduo Yang,Weihe Zhong,Qiujie Lv Phys. Chem. Chem. Phys., 2022,24, 5383-5393
-
Vijaya Lakshmi Vegunta,Raghu Deshpande Green Chem., 2022,24, 2636-2637
-
Wee-Jun Ong,Jia-Jun Yeong,Lling-Lling Tan,Boon Tong Goh,Siek-Ting Yong,Siang-Piao Chai RSC Adv., 2014,4, 59676-59685
-
Xing Zhong,Ruodi Wang,Guohao Xu,Kai Guo,Caixia Hu New J. Chem., 2022,46, 20592-20601
-
Shū Kobayashi,Ryo Akiyama Chem. Commun., 2003, 449-460
-
Liang Yuan RSC Adv., 2015,5, 2434-2440
Recommended suppliers
Amadis Chemical Company Limited
(CAS:927-74-2)3-Butyn-1-ol
99%
500g
245.0